(Z)-2-(5-bromo-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Its structure features:
- A thiazolo[3,2-a]pyrimidine core fused with a thiophene ring at position 3.
- A Z-configuration at the 2-position due to the (5-bromo-2-oxoindolin-3-ylidene) substituent.
- A bulky o-tolyl carboxamide group at position 6, which may influence solubility and intermolecular interactions.
The stereoelectronic properties of this compound are critical to its biological interactions, as seen in structurally related derivatives .
Properties
IUPAC Name |
(2Z)-2-(5-bromo-2-oxo-1H-indol-3-ylidene)-7-methyl-N-(2-methylphenyl)-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19BrN4O3S2/c1-13-6-3-4-7-17(13)30-24(33)20-14(2)29-27-32(22(20)19-8-5-11-36-19)26(35)23(37-27)21-16-12-15(28)9-10-18(16)31-25(21)34/h3-12,22H,1-2H3,(H,30,33)(H,31,34)/b23-21- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGPSODCRYXPDV-LNVKXUELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)C(=C5C6=C(C=CC(=C6)Br)NC5=O)S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)/C(=C/5\C6=C(C=CC(=C6)Br)NC5=O)/S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19BrN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-(5-bromo-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide (hereafter referred to as "the compound") is a synthetic derivative notable for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings on the compound's biological activity, including its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound has the molecular formula C23H16BrN3O4S and a molecular weight of 510.36 g/mol. It is characterized by a complex structure that includes a thiazolo-pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.8 | Induction of apoptosis and cell cycle arrest |
| MCF-7 | 6.0 | Inhibition of topoisomerase II |
| MDA-MB-231 | 4.5 | Disruption of microtubule dynamics |
The compound exhibited selective toxicity towards cancer cells compared to normal cells, with an observed selectivity index indicating its potential as a targeted therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). In studies involving infected macrophage models, it demonstrated significant bacteriostatic activity:
| Test Organism | MIC (μM) | Effectiveness |
|---|---|---|
| Mycobacterium tuberculosis | 25 | Reduced bacterial load in vivo |
| Staphylococcus aureus | 15 | Inhibition of biofilm formation |
The mechanism underlying this activity appears to involve the inhibition of key metabolic pathways essential for bacterial survival .
The biological activities of the compound are attributed to several mechanisms:
- Topoisomerase Inhibition : The compound has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair in cancer cells .
- Apoptosis Induction : It triggers apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Antimicrobial Mechanism : The inhibition of chorismate synthase in Mtb disrupts essential metabolic pathways, leading to bacterial cell death .
Case Studies
Several case studies have illustrated the efficacy of the compound in preclinical models:
- Breast Cancer Model : In a xenograft model using MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in tumor volume compared to controls.
- Tuberculosis Infection Model : BALB/c mice infected with Mtb showed a marked decrease in bacterial load following treatment with the compound, highlighting its potential as a therapeutic agent against tuberculosis .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares its core thiazolo[3,2-a]pyrimidine scaffold with several derivatives, but differences in substituents significantly alter its properties. Key comparisons include:
Key Observations:
The thiophen-2-yl group at position 5 may enhance π-stacking interactions in biological targets compared to phenyl or fluorophenyl groups .
Steric and Solubility Considerations :
- The o-tolyl carboxamide group increases steric hindrance, likely reducing solubility compared to ethyl ester derivatives (e.g., ). This aligns with crystallographic data showing bulky substituents favoring tight packing via C–H···O bonds .
- Fluorine in analog improves solubility and membrane permeability due to its electronegativity and small size.
Crystallographic and Conformational Analysis
- Target Compound (Inferred) : The Z-configuration likely induces a puckered thiazolo[3,2-a]pyrimidine core, similar to the flattened boat conformation observed in (deviation of 0.224 Å from planarity). This conformation may influence binding to globular enzymes.
- Dihedral Angles : In , the fused thiazolopyrimidine ring forms an 80.94° angle with the benzene ring, while the target compound’s thiophene moiety may adopt a smaller angle, enhancing planarity and π-π interactions.
- Hydrogen Bonding : Analogs like form bifurcated C–H···O bonds along the c-axis, stabilizing crystal packing. The target compound’s carboxamide group could participate in stronger N–H···O interactions, improving thermal stability .
Q & A
Q. Q1: What are the standard synthetic routes for preparing this thiazolopyrimidine-carboxamide derivative?
A1: The compound is synthesized via a multi-step condensation reaction. A typical approach involves:
Core formation : Condensation of a substituted 2-thioxo-pyrimidine with chloroacetic acid and an aromatic aldehyde (e.g., 5-bromo-2-oxoindoline-3-carbaldehyde) in acetic acid/acetic anhydride under reflux (8–10 hours) .
Carboxamide introduction : Reaction of the intermediate ethyl ester with o-toluidine using coupling agents (e.g., EDC/HOBt) or via aminolysis under basic conditions .
Purification : Recrystallization from ethyl acetate/ethanol (3:2) yields single crystals for structural validation .
Advanced Synthesis
Q. Q2: How can researchers address challenges in regioselectivity during the Z-isomer formation?
A2: The Z-configuration of the exocyclic double bond is stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the NH group of the indolinone moiety. To ensure regioselectivity:
- Use bulky substituents (e.g., o-tolyl) to sterically hinder E-isomer formation.
- Monitor reaction progress via -NMR to track coupling constants () characteristic of Z-isomers (e.g., 12–14 Hz for vinyl protons) .
Structural Characterization
Q. Q3: What crystallographic methods confirm the molecular conformation of this compound?
A3: Single-crystal X-ray diffraction (SC-XRD) reveals:
- Puckering : The thiazolopyrimidine ring adopts a flattened boat conformation (deviation of C5: 0.224 Å from the mean plane) .
- Dihedral angles : The thiophene and o-tolyl substituents form angles of ~80° with the central ring, influencing π-π stacking in the solid state .
- Hydrogen bonding : C–H···O interactions stabilize crystal packing along the c-axis .
Advanced Structural Analysis
Q. Q4: How do electronic effects of the 5-bromo and thiophen-2-yl groups influence reactivity?
A4:
- 5-Bromo substituent : Enhances electrophilicity at C3 of the indolinone, facilitating nucleophilic attacks in downstream reactions.
- Thiophen-2-yl : Electron-rich sulfur atoms participate in charge-transfer interactions, altering redox properties in electrochemical assays .
- Validation : DFT calculations (e.g., Mulliken charges) quantify these effects .
Biological Evaluation
Q. Q5: What assays are suitable for screening its kinase inhibitory activity?
A5:
- In vitro kinase assays : Use ADP-Glo™ or fluorescence polarization to measure inhibition of kinases (e.g., Aurora A/B, CDKs) .
- Cytotoxicity profiling : Compare IC values against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
- Structure-activity relationship (SAR) : Replace the o-tolyl group with electron-withdrawing/donating substituents to optimize potency .
Mechanistic Studies
Q. Q6: How can target engagement be validated in cellular models?
A6:
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
- siRNA knockdown : Correlate target protein reduction (e.g., via Western blot) with compound efficacy .
Analytical Challenges
Q. Q7: What spectroscopic techniques resolve overlapping signals in 1H^1H1H-NMR?
A7:
- 2D NMR : Use COSY and NOESY to assign vinyl proton couplings and confirm Z/E configuration .
- Dynamic effects : Variable-temperature NMR (e.g., 298–343 K) mitigates signal broadening caused by hindered rotation .
Stability and Degradation
Q. Q8: How does the compound degrade under accelerated stability conditions?
A8:
- Photodegradation : UV-Vis spectroscopy identifies cleavage of the thiophene ring (λ shifts from 320 nm to 280 nm) .
- Thermal analysis : TGA/DSC reveals decomposition above 200°C, correlating with loss of the carboxamide group .
Data Contradictions
Q. Q9: How to reconcile conflicting bioactivity data across studies?
A9:
- Assay variability : Standardize protocols (e.g., serum concentration, incubation time) .
- Metabolic stability : Compare liver microsome half-lives (e.g., human vs. murine) to explain species-specific discrepancies .
Computational Modeling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
